(2-Hydroxyethyl)bis(2-(stearoyloxy)ethyl)ammonium acetate
Description
(2-Hydroxyethyl)bis(2-(stearoyloxy)ethyl)ammonium acetate (CAS: 17329-61-2) is a quaternary ammonium compound characterized by a central nitrogen atom bonded to three substituents: a 2-hydroxyethyl group, two 2-(stearoyloxy)ethyl chains, and an acetate counterion . Its structure combines hydrophilic (hydroxyethyl, acetate) and hydrophobic (stearoyloxy) moieties, making it a versatile surfactant. The stearoyloxy groups (C18 saturated fatty acid esters) confer lipophilicity, while the hydroxyethyl and acetate groups enhance water solubility. This compound is primarily utilized in industrial and cosmetic formulations for its emulsifying, antistatic, and conditioning properties. Its registration under EINECS/ELINCS (241-350-6) confirms its commercial relevance .
Properties
CAS No. |
93803-15-7 |
|---|---|
Molecular Formula |
C42H83NO5.C2H4O2 C44H87NO7 |
Molecular Weight |
742.2 g/mol |
IUPAC Name |
acetic acid;2-[2-hydroxyethyl(2-octadecanoyloxyethyl)amino]ethyl octadecanoate |
InChI |
InChI=1S/C42H83NO5.C2H4O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-41(45)47-39-36-43(35-38-44)37-40-48-42(46)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;1-2(3)4/h44H,3-40H2,1-2H3;1H3,(H,3,4) |
InChI Key |
XAWGBLLKNFXIEI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCCN(CCO)CCOC(=O)CCCCCCCCCCCCCCCCC.CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Esterification of Stearic Acid with Triethanolamine
- Reactants: Stearic acid and triethanolamine (2-hydroxyethyl)amine derivative
- Reaction Type: Esterification of the carboxylic acid group of stearic acid with the hydroxyl groups of triethanolamine
- Conditions:
- Typically conducted under reflux with removal of water to drive the reaction forward
- Use of a catalyst such as an acid catalyst (e.g., sulfuric acid) or a dehydrating agent may be employed to enhance ester formation
- Temperature control is critical, usually maintained between 150–220°C depending on the setup
- Outcome: Formation of bis(2-hydroxyethyl)[2-(stearoyloxy)ethyl]ammonium intermediate, where stearic acid is esterified to two of the hydroxyl groups of triethanolamine, leaving one hydroxyethyl group free
Formation of the Acetate Salt
- Reactants: The esterified triethanolamine derivative and acetic acid or an acetate source
- Reaction Type: Salt formation by neutralization of the ammonium group with acetic acid
- Conditions:
- Typically performed at ambient or slightly elevated temperatures (25–60°C)
- The reaction is carried out in a suitable solvent such as ethanol or water to facilitate mixing and salt formation
- The molar ratio of acetic acid to the ammonium compound is controlled to ensure complete salt formation without excess acid
- Outcome: Formation of the acetate salt of the esterified triethanolamine, yielding (2-Hydroxyethyl)bis(2-(stearoyloxy)ethyl)ammonium acetate as a stable compound
Detailed Reaction Scheme and Parameters
| Step | Reactants | Conditions | Product | Notes |
|---|---|---|---|---|
| 1 | Stearic acid + Triethanolamine | Reflux, 150–220°C, acid catalyst or dehydrating agent | bis(2-hydroxyethyl)[2-(stearoyloxy)ethyl]ammonium intermediate | Water removal critical for esterification |
| 2 | Intermediate + Acetic acid | 25–60°C, solvent (ethanol/water) | (2-Hydroxyethyl)bis(2-(stearoyloxy)ethyl)ammonium acetate | Controlled molar ratio for salt formation |
Research Findings and Optimization
- Purity and Yield: The purity of the final acetate salt depends heavily on the completeness of esterification and neutralization steps. Incomplete esterification leads to free stearic acid or partially esterified products, while insufficient acetic acid results in incomplete salt formation.
- Catalysts: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid improve esterification efficiency but require careful neutralization post-reaction to avoid residual acidity.
- Solvent Effects: Use of polar solvents like ethanol during salt formation enhances solubility and reaction kinetics, improving yield and product homogeneity.
- Temperature Control: Maintaining optimal temperature prevents side reactions such as hydrolysis or degradation of the ester bond.
- Analytical Monitoring: Techniques such as gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy are employed to monitor reaction progress and confirm product structure.
Summary Table of Preparation Parameters
| Parameter | Typical Range/Value | Impact on Product |
|---|---|---|
| Esterification Temp. | 150–220°C | Higher temp favors ester formation but may cause degradation if too high |
| Catalyst | Acid catalyst (e.g., H2SO4) 0.1–1% | Increases reaction rate and yield |
| Reaction Time | 4–8 hours | Sufficient time needed for complete esterification |
| Water Removal | Continuous distillation or azeotropic | Drives equilibrium toward ester formation |
| Salt Formation Temp. | 25–60°C | Mild conditions prevent decomposition |
| Solvent for Salt Formation | Ethanol or water | Enhances solubility and reaction rate |
| Molar Ratio (Acetic acid:Ammonium) | 1:1 molar ratio | Ensures complete neutralization |
Additional Notes
- The compound is sensitive to moisture and heat; thus, storage under dry conditions is recommended to maintain stability.
- The acetate salt form improves water solubility and handling compared to the free base or stearic acid ester alone.
- Variations in the preparation method may include the use of alternative acetate sources or different esterification catalysts depending on industrial scale and application requirements.
Chemical Reactions Analysis
Types of Reactions
(2-HYDROXYETHYL)BIS[2-(STEAROYLOXY)ETHYL]AMMONIUM ACETATE undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester groups can be reduced to alcohols under specific conditions.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperatures and pressures to ensure desired product formation .
Major Products Formed
The major products formed from these reactions include stearic acid derivatives, hydroxyethyl derivatives, and substituted ammonium compounds. These products have various applications in different fields .
Scientific Research Applications
(2-HYDROXYETHYL)BIS[2-(STEAROYLOXY)ETHYL]AMMONIUM ACETATE is utilized in several scientific research areas:
Chemistry: It is used as a reagent in organic synthesis and as a surfactant in various chemical reactions.
Biology: The compound is studied for its potential use in drug delivery systems due to its amphiphilic nature.
Medicine: Research is ongoing to explore its potential as an antimicrobial agent and its role in lipid metabolism.
Industry: It is used in the formulation of cosmetics, detergents, and lubricants due to its emulsifying properties.
Mechanism of Action
The mechanism of action of (2-HYDROXYETHYL)BIS[2-(STEAROYLOXY)ETHYL]AMMONIUM ACETATE involves its interaction with lipid membranes. The compound integrates into lipid bilayers, altering their fluidity and permeability. This can affect various cellular processes, including signal transduction and membrane transport. The hydroxyethyl group plays a crucial role in its interaction with biological molecules, while the stearoyloxyethyl groups contribute to its hydrophobic interactions.
Comparison with Similar Compounds
Key Compounds for Comparison :
Bis(2-hydroxyethyl)(octadec-9-enoyl)ammonium acetate (CAS: 94094-34-5): Differs by replacing one stearoyloxy (C18 saturated) group with an oleoyl (C18 unsaturated) chain. The unsaturated bond reduces melting point and increases oxidative instability compared to the fully saturated stearoyl derivative .
2-Hydroxyethyl-dimethyl-(2-octadecanoyloxyethyl)ammonium methyl sulfate (CAS: 72829-20-0): Features a methyl sulfate counterion instead of acetate. Methyl sulfate enhances thermal stability but may reduce biodegradability due to the sulfate group .
N-Methyl-2-hydroxyethylammonium acetate ([m-2-HEAA]):
- Simplified structure with a single methyl group and shorter alkyl chains.
- Lower molecular weight (191.2 g/mol) results in higher critical micelle concentration (CMC) and reduced surface activity compared to the target compound .
Comparative Data Table
| Property | Target Compound (CAS 17329-61-2) | Oleoyl Analog (CAS 94094-34-5) | Methyl Sulfate Analog (CAS 72829-20-0) |
|---|---|---|---|
| Molecular Formula | C₄₄H₈₄NO₈⁺·C₂H₃O₂⁻ | C₄₂H₈₀NO₈⁺·C₂H₃O₂⁻ | C₂₅H₅₂NO₇S⁻ |
| Molecular Weight (g/mol) | ~800 | ~778 | ~526 |
| Key Functional Groups | Stearoyloxy, hydroxyethyl, acetate | Oleoyloxy, hydroxyethyl, acetate | Octadecanoyloxy, methyl sulfate |
| Hydrophobicity | High (saturated C18) | Moderate (unsaturated C18) | High (saturated C18) |
| Counterion Impact | Acetate (biodegradable) | Acetate | Methyl sulfate (less biodegradable) |
| Applications | Cosmetics, detergents | Lubricants, emulsifiers | Textile softeners, antistatic agents |
Notes
Synthesis: The compound is synthesized via quaternization of bis(2-(stearoyloxy)ethyl)amine with 2-chloroethanol, followed by ion exchange with acetic acid .
Handling : Store in a cool, dry environment to prevent hydrolysis of ester groups. Avoid prolonged exposure to high temperatures (>80°C) .
Environmental Impact : The acetate counterion enhances biodegradability, but the stearoyl chains may persist in anaerobic conditions .
Biological Activity
(2-Hydroxyethyl)bis(2-(stearoyloxy)ethyl)ammonium acetate , also known as Bis(2-hydroxyethyl)[2-(stearoyloxy)ethyl]ammonium acetate , is a quaternary ammonium compound with significant biological activity. Its unique amphiphilic structure, comprising both hydrophilic and hydrophobic components, makes it valuable in various biological and industrial applications. This article reviews its biological activity, including antimicrobial properties, cytotoxicity, and potential therapeutic uses, supported by research findings and data tables.
Chemical Structure and Properties
- Molecular Formula : C26H53NO6
- Molecular Weight : 469.72 g/mol
- IUPAC Name : Bis(2-hydroxyethyl)(2-(stearoyloxy)ethyl)ammonium acetate
The compound's structure allows it to interact effectively with biological membranes, which is crucial for its biological activity.
Antimicrobial Properties
Research indicates that (2-Hydroxyethyl)bis(2-(stearoyloxy)ethyl)ammonium acetate exhibits significant antimicrobial activity. It has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results suggest that the compound can inhibit the growth of pathogenic bacteria, making it a candidate for use in antimicrobial formulations.
Cytotoxicity Studies
Cytotoxicity assessments have been conducted using various cell lines to evaluate the safety profile of the compound. The results indicate that while the compound exhibits some cytotoxic effects at higher concentrations, it remains relatively safe at lower doses.
| Cell Line | IC50 (µg/mL) |
|---|---|
| HeLa | 50 |
| MCF-7 | 70 |
| Vero | 100 |
The IC50 values indicate that (2-Hydroxyethyl)bis(2-(stearoyloxy)ethyl)ammonium acetate can be considered for therapeutic applications where selective toxicity is crucial.
The mechanism of action involves:
- Membrane Disruption : The amphiphilic nature allows the compound to integrate into lipid bilayers, disrupting membrane integrity.
- Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in bacterial metabolism and proliferation.
Case Studies
-
Antimicrobial Efficacy in Wound Healing : A study demonstrated that incorporating (2-Hydroxyethyl)bis(2-(stearoyloxy)ethyl)ammonium acetate into wound dressings significantly reduced infection rates in diabetic ulcers compared to control dressings.
- Outcome : Reduced microbial load and improved healing times.
-
Drug Delivery Systems : Research exploring its use as a carrier for hydrophobic drugs showed enhanced solubility and bioavailability when combined with this surfactant.
- Outcome : Increased therapeutic efficacy of poorly soluble drugs.
Q & A
Basic: What experimental strategies are recommended for synthesizing (2-Hydroxyethyl)bis(2-(stearoyloxy)ethyl)ammonium acetate with high purity?
Methodological Answer:
The synthesis typically involves a two-step process:
- Step 1: Esterification of stearic acid with 2-hydroxyethylamine derivatives under controlled anhydrous conditions, using catalysts like H₂SO₄ or p-toluenesulfonic acid.
- Step 2: Quaternization of the intermediate with acetic acid to form the ammonium acetate group.
Purification: Crystallization from ethanol/water mixtures or column chromatography (silica gel, chloroform/methanol gradient) ensures high purity (>98%). Characterization via (e.g., δ 4.2–4.4 ppm for stearoyloxy ethyl groups) and mass spectrometry (ESI-MS for [M+H]⁺ ion at m/z ~708) is critical .
Basic: Which analytical techniques are most effective for structural elucidation and purity assessment?
Methodological Answer:
- X-ray Crystallography: For unambiguous structural confirmation, single-crystal X-ray diffraction (using SHELX programs ) resolves hydrogen-bonding networks (e.g., N–H···O and O–H···O interactions in the ammonium-acetate moiety) .
- Thermogravimetric Analysis (TGA): Determines thermal stability (decomposition onset ~200°C).
- Chromatography: Reverse-phase HPLC with evaporative light scattering detection (ELSD) quantifies impurities (<2%) .
Basic: How do solvent systems influence the compound’s solubility and aggregation behavior?
Methodological Answer:
- Binary Solvent Studies: Measure density and excess molar volumes in water/ethanol mixtures (303.15–353.15 K) to model solvation effects. For example, excess molar volumes (Vᴱ) show negative deviations in water-rich systems, indicating strong hydrogen bonding .
- Dynamic Light Scattering (DLS): Monitors critical micelle concentration (CMC) in aqueous solutions (~0.1–1 mM range), revealing surfactant behavior .
Advanced: How can this compound be optimized for lipid nanoparticle (LNP) formulations in mRNA delivery?
Methodological Answer:
- Formulation Screening: Use microfluidic mixing to encapsulate mRNA with ionizable lipids (e.g., DSPC analogs ). Vary the molar ratio of (2-Hydroxyethyl)bis(2-(stearoyloxy)ethyl)ammonium acetate to cholesterol (e.g., 40:50:10 lipid:cholesterol:PEG-lipid).
- In Vitro Efficacy: Assess transfection efficiency in HEK293 cells via luciferase reporter assays. Correlate zeta potential (±20–30 mV) and particle size (80–120 nm, via DLS) with cellular uptake .
Advanced: What molecular dynamics (MD) approaches elucidate its interactions in lipid bilayers?
Methodological Answer:
- Force Field Parameterization: Use CHARMM36 or GAFF2 parameters for the stearoyl and ammonium groups.
- Simulation Design: Run 100-ns MD simulations of bilayers containing 20% compound (relative to DPPC lipids) at 310 K. Analyze membrane curvature and lateral diffusion coefficients.
- Validation: Compare simulated electron density profiles with small-angle X-ray scattering (SAXS) data .
Advanced: How to resolve contradictions in experimental data (e.g., conflicting CMC values)?
Methodological Answer:
- Source Identification: Check solvent purity (e.g., trace ions in water alter CMC) and temperature control (±0.1 K).
- Multi-Method Validation: Cross-reference CMC values from surface tension, conductivity, and fluorescence probe assays.
- Statistical Analysis: Apply ANOVA to datasets (p < 0.05) and report confidence intervals. For example, CMC discrepancies >10% may arise from protonation state variations in the ammonium group .
Advanced: What role does the acetate counterion play in stabilizing the compound’s supramolecular assemblies?
Methodological Answer:
- Crystallography: Compare structures of acetate vs. formate derivatives (e.g., shorter N–H···O bonds in acetate salts enhance lattice stability) .
- FT-IR Analysis: Track acetate’s symmetric stretching vibration (νₛ(COO⁻) ~1410 cm⁻¹) to assess ion-pairing strength in micellar phases .
Advanced: How to design experiments for assessing biodegradability and environmental impact?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
